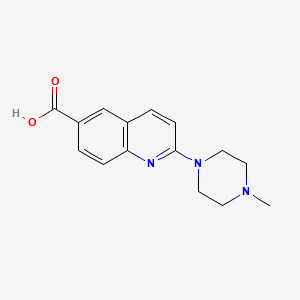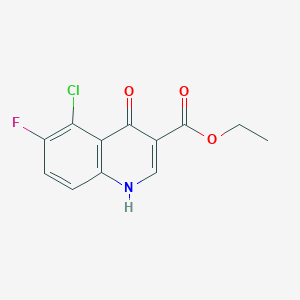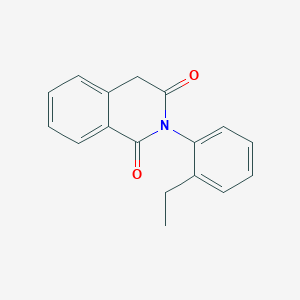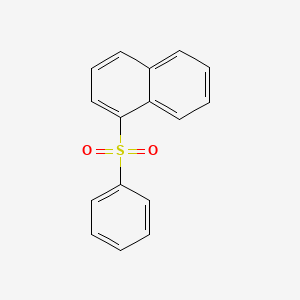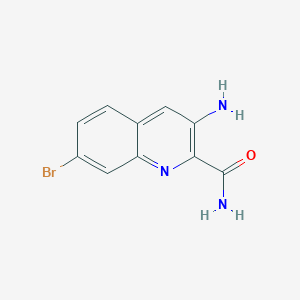![molecular formula C14H11N5O B11849819 2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine CAS No. 104615-29-4](/img/structure/B11849819.png)
2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine typically involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid. This process forms intermediate [1,2,4]triazolo[4,3-c]-quinazolines, which then undergo Dimroth rearrangement to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-mediated, catalyst-free synthesis has been explored for similar compounds, which could potentially be adapted for large-scale production .
化学反応の分析
Types of Reactions
2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. For example, acid-catalyzed hydrolysis involves protonation of the nitrogen atom of the quinazoline cycle, followed by the addition of water molecules .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, acid-catalyzed hydrolysis can lead to the formation of formic acid and other derivatives .
科学的研究の応用
2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine involves its interaction with biomolecular targets through hydrogen bond formation and high dipole moments. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds also exhibit a range of biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
1,3,5-Triazine-2,4-diamines: Known for their aromatic properties and biological activities.
Uniqueness
2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine is unique due to its specific structure, which combines the quinazoline and triazole rings. This fusion enhances its biological activity and makes it a potent candidate for drug development .
特性
CAS番号 |
104615-29-4 |
|---|---|
分子式 |
C14H11N5O |
分子量 |
265.27 g/mol |
IUPAC名 |
2-(furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-imine |
InChI |
InChI=1S/C14H11N5O/c1-18-10-6-3-2-5-9(10)13-16-12(11-7-4-8-20-11)17-19(13)14(18)15/h2-8,15H,1H3 |
InChIキー |
KGSMZKRLPSCYOA-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C3=NC(=NN3C1=N)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



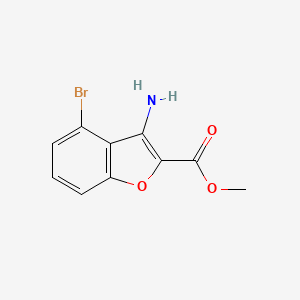

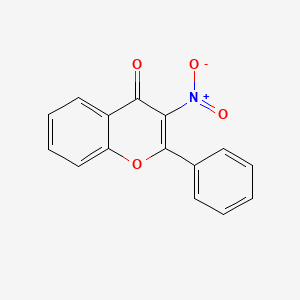
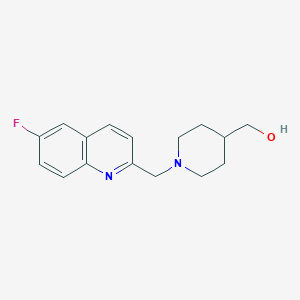
![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)
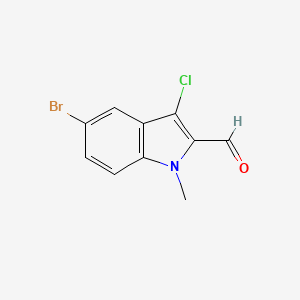
![4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile](/img/structure/B11849781.png)
